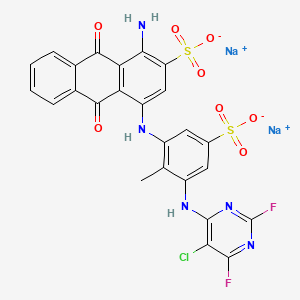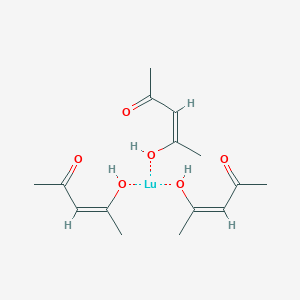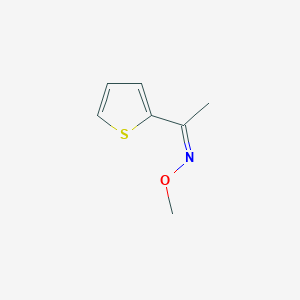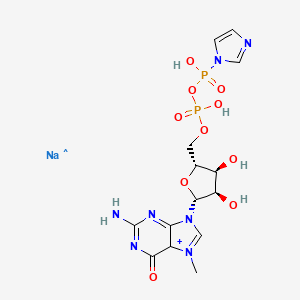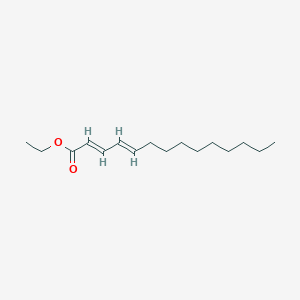
ethyl (2E,4E)-2,4-tetradecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E,4E)-2,4-tetradecadienoate is an organic compound classified as a fatty acid ethyl ester. It is characterized by the presence of two conjugated double bonds in the (2E,4E) configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (2E,4E)-2,4-tetradecadienoate can be synthesized through several methods. One common approach involves the esterification of (2E,4E)-2,4-tetradecadienoic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The esterification process is similar to laboratory methods but scaled up to accommodate larger quantities of reactants and products .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2E,4E)-2,4-tetradecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing double bonds.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E,4E)-2,4-tetradecadienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in biological systems, particularly in plant metabolism and as a signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of ethyl (2E,4E)-2,4-tetradecadienoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (2E,4E)-2,4-decadienoate: Another fatty acid ethyl ester with similar structural features but a shorter carbon chain.
Ethyl (2E,4E)-2,4-hexadecadienoate: A compound with a longer carbon chain and similar conjugated double bonds.
Uniqueness
Ethyl (2E,4E)-2,4-tetradecadienoate is unique due to its specific chain length and double bond configuration, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
ethyl (2E,4E)-tetradeca-2,4-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h12-15H,3-11H2,1-2H3/b13-12+,15-14+ |
InChI-Schlüssel |
KMLFJWKLFIQNGY-SQIWNDBBSA-N |
Isomerische SMILES |
CCCCCCCCC/C=C/C=C/C(=O)OCC |
Kanonische SMILES |
CCCCCCCCCC=CC=CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


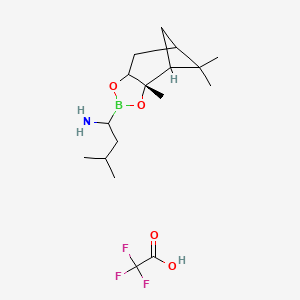
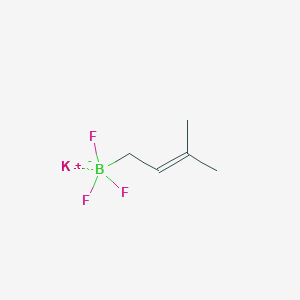
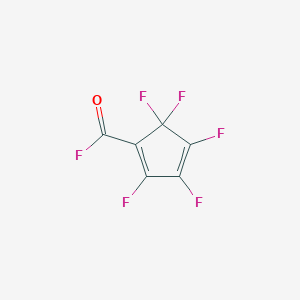
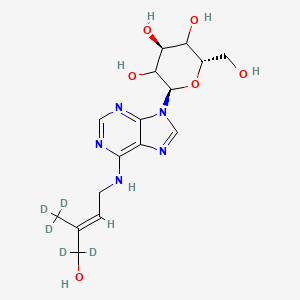
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
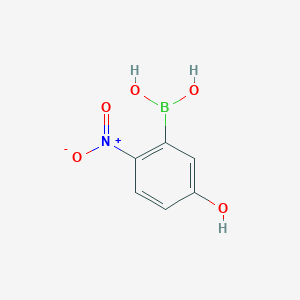
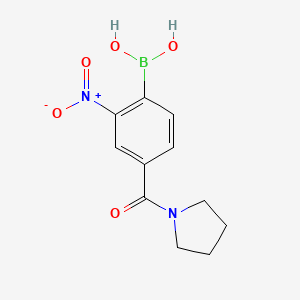
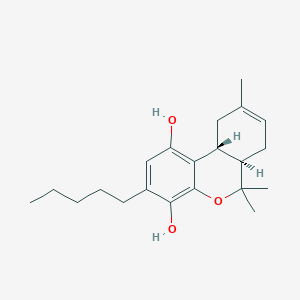
![N-[4-(3-Acetyltetrahydro-1(2H)-pyrimidinyl)butyl]-acetamide](/img/structure/B13405831.png)
